An In-depth Technical Guide to the Chemical Properties and Research Applications of Acid Yellow 4R
An In-depth Technical Guide to the Chemical Properties and Research Applications of Acid Yellow 4R
Abstract: This technical guide provides a comprehensive analysis of the chemical and physical properties of the acid dye commonly referred to as Acid Yellow 4R. Recognizing the nomenclatural ambiguity in commercial and research settings, this document places a primary focus on C.I. Acid Yellow 219, the most frequently designated compound for this name, while also acknowledging other associated identities. We delve into the dye's molecular structure, spectral characteristics, solubility, and stability, grounding these properties in the context of practical research applications. Detailed methodologies for its use as a biological stain are provided, underpinned by an explanation of the causal mechanisms of interaction. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, application-oriented understanding of Acid Yellow 4R for laboratory use.
Introduction and Nomenclature
Acid dyes are a class of water-soluble, anionic dyes that are applied to substrates such as silk, wool, nylon, and modified acrylic fibers from an acidic dyebath. The term "Acid Yellow 4R" is a common trade name that can, unfortunately, refer to several distinct chemical entities, leading to potential inconsistencies in research and application. It is crucial for scientific integrity to clarify this ambiguity. While most frequently associated with C.I. Acid Yellow 219 (CAS No. 71819-57-3) , the name has also been linked to C.I. Acid Yellow 151 (CAS No. 12715-61-6) and C.I. Acid Yellow 199.[1][2][3][4] This guide will proceed with the technical details of C.I. Acid Yellow 219 as the primary subject, given its prevalent association.
C.I. Acid Yellow 219 is a disazo dye, meaning its molecular structure contains two azo groups (-N=N-).[5] This chromophore is primarily responsible for the dye's characteristic yellow color. The presence of a sodium sulfonate group (-SO₃Na) renders the molecule anionic and confers its solubility in water, a defining feature of acid dyes.[5]
Table 1: Chemical Identifiers for Acid Yellow 4R (as C.I. Acid Yellow 219)
| Identifier | Value | Source |
|---|---|---|
| Common Name | Acid Yellow 4R | [1] |
| C.I. Name | Acid Yellow 219 | [1][5] |
| CAS Number | 71819-57-3 | [1][5] |
| Molecular Formula | C₂₀H₁₇N₄NaO₅S | [1][5] |
| Molecular Structure | Double Azo Class |[5] |
Core Chemical and Physical Properties
The utility of Acid Yellow 4R in a research context is dictated by its fundamental physical and chemical properties. These characteristics influence everything from solution preparation to the mechanism of action in staining protocols.
Table 2: Summary of Physical and Chemical Properties (C.I. Acid Yellow 219)
| Property | Value/Description | Source(s) |
|---|---|---|
| Molecular Weight | 448.42 g/mol | [1][5] |
| Appearance | Orange to brilliant yellow powder | [1][2] |
| Solubility | Soluble in water. A 1980 study noted a solubility of 50 g/L at 80 °C. | [2] |
| Behavior in Acid | In strong sulfuric acid, it appears yellow; dilution yields a light yellow solution. | [2] |
| Behavior in Base | In concentrated sodium hydroxide, it is yellow; dilution results in a light yellow solution. | [2] |
| Moisture Content | ≤ 5% (Typical commercial specification) | [1] |
| Insolubles | ≤ 1% (Typical commercial specification) |[1] |
Solubility and Solution Preparation
The sulfonate group is key to the dye's utility, enabling the preparation of aqueous stock solutions. For most non-quantitative staining applications, dissolving the dye in deionized water to a concentration of 0.1% to 1.0% (w/v) is standard practice. For quantitative spectrophotometric analysis, precise stock solutions (e.g., 1 mM) should be prepared gravimetrically. Due to the potential for microbial growth in dye solutions, stocks should be freshly prepared or refrigerated for short-term storage.
Chemical Stability
As an azo dye, Acid Yellow 4R's stability is a critical consideration. The azo bond is generally stable under typical laboratory conditions but can be susceptible to cleavage by reducing agents.[6] This reductive cleavage breaks the chromophore and results in a loss of color, a principle sometimes exploited in decolorization studies.[7] The dye's stability is also influenced by pH and temperature, which can affect both the color and the degradation rate of the molecule over time.[8] Researchers should be aware that prolonged exposure to high temperatures or extreme pH can lead to degradation.[8]
Spectral Properties
The interaction of Acid Yellow 4R with electromagnetic radiation is the basis for its color and its potential use in quantitative assays. The key spectral properties are its absorption maximum (λmax) and its molar absorptivity (ε).
Table 3: Representative Spectral Properties for an Acid Azo Dye (Illustrative)
| Property | Symbol | Illustrative Value | Unit |
|---|---|---|---|
| Maximum Absorption Wavelength | λmax | ~400 - 450 | nm |
| Molar Absorptivity at λmax | εmax | ~20,000 - 30,000 | M⁻¹cm⁻¹ |
| Appearance in Solution | - | Light Yellow | - |
Protocol 3.1: Determination of Maximum Absorption Wavelength (λmax)
-
Prepare a Stock Solution: Accurately prepare a 1 mM stock solution of Acid Yellow 4R in deionized water.
-
Prepare a Dilute Solution: Create a dilute solution (e.g., 10 µM) from the stock solution using a suitable buffer (e.g., PBS, pH 7.4). The final absorbance should ideally be in the range of 0.5 - 1.0 AU for accuracy.
-
Instrument Setup: Use a calibrated UV-Visible spectrophotometer. Use the same buffer as the solvent for the blank reference.
-
Spectral Scan: Scan the absorbance of the dilute solution across a wavelength range of at least 300-600 nm.
-
Identify λmax: The wavelength at which the highest absorbance peak in the visible region occurs is the λmax. This value is fundamental for all subsequent quantitative work using the Beer-Lambert law.
Research Applications & Methodologies
The primary application of Acid Yellow 4R is as a dye, historically for textiles like wool and silk.[5] This property is directly translatable to biological research, where it can be used as a non-specific protein stain for visualizing bands in protein electrophoresis gels or for histological staining of protein-rich structures.
Mechanism of Staining
The principle of acid dyeing relies on electrostatic interaction. Proteins are amphoteric molecules, possessing both acidic (e.g., aspartic acid, glutamic acid) and basic (e.g., lysine, arginine, histidine) amino acid residues. In an acidic solution (pH below the isoelectric point of the protein), the amine groups (-NH₂) of the protein become protonated, acquiring a positive charge (-NH₃⁺). The anionic Acid Yellow 4R dye (Dye-SO₃⁻) then binds to these positively charged sites via ionic bonds, effectively staining the protein.
Protocol 4.2: General Protein Staining for SDS-PAGE Gels
This protocol provides a general workflow for using Acid Yellow 4R as a reversible, though less sensitive, alternative to Coomassie Brilliant Blue.
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for 30-60 minutes. This step precipitates the proteins within the gel matrix, preventing their diffusion.
-
Washing: Briefly rinse the gel with deionized water to remove the fixing solution.
-
Staining: Immerse the gel in a 0.1% (w/v) Acid Yellow 4R solution in 10% acetic acid. Agitate gently for 1-2 hours at room temperature.
-
Destaining: Transfer the gel to a destaining solution (e.g., 10% acetic acid). Agitate gently. The background of the gel will lose its color while the dye bound to the protein bands will remain. Change the destain solution periodically until the protein bands are clearly visible against a clear background.
-
Visualization & Documentation: Image the gel using a standard gel documentation system with white light transillumination.
Quality Control and Safety
For reproducible scientific results, the quality of the reagents is paramount.
-
Identity Verification: Before use, it is advisable to run a quick UV-Vis spectrum (as per Protocol 3.1) to confirm the λmax. This can help identify potentially mislabeled or incorrect dye batches.
-
Purity: Commercial dye preparations often contain isomeric impurities or synthesis byproducts. The presence of significant insoluble material upon dissolution is an indicator of poor quality.[1]
Safety and Handling
While specific toxicology data for C.I. Acid Yellow 219 is limited in the available literature, general precautions for handling acid dyes should be observed. Based on safety data for similar compounds, Acid Yellow 4R may cause serious eye irritation and may be harmful to aquatic life.[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[3]
Conclusion
Acid Yellow 4R, primarily identified as C.I. Acid Yellow 219, is a water-soluble disazo dye with established utility in industrial dyeing and clear potential for research applications, particularly as a protein stain. Its functionality is derived from its anionic nature, which facilitates strong ionic interactions with protonated substrates in acidic conditions. A thorough understanding of its chemical, physical, and spectral properties is essential for its effective and safe use in the laboratory. Researchers are strongly encouraged to perform in-house validation, such as spectrophotometric analysis, to ensure the identity and quality of their dye stock, thereby ensuring the reliability and reproducibility of their experimental results.
References
- Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Acid Yellow 4R.
- ChemicalBook. (2025). Acid Yellow 4R | 12715-61-6.
- ECHEMI. (n.d.). Buy Acid Yellow 4R Different Grade from Amitychem.
- World dye variety. (2012, May 23). Acid Yellow 199.
- World dye variety. (2012, May 23). Acid Yellow 219.
- MDPI. (2025, September 23). Acid Yellow 9 Azo Dye Gets the Blues: An Optical Spectroscopy and DFT Study of Unusual Photochemistry in Multilayer Films with PAH and Chitosan.
- Asra, R., et al. (2020). The Degradation Rates of Natural Dyes from Natural Resources: A Review. Asian Journal of Pharmaceutical Research and Development, 8(5).
- ResearchGate. (2024, September 19). What makes azo dyes more challenging to degrade compared to other dyes?
- ResearchGate. (2020, January 6). Biodegradation of Acid Yellow Using Laccase Produced by Bacillus sp. Strain TR and its In-Silico Modeling of the Dye Degradation System.
- ResearchGate. (2025, August 5). Absorption, excitationand fluorescence spectra of acid yellow 99 in aqueous solutions.
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- 6. researchgate.net [researchgate.net]
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